![molecular formula C17H28Cl2N2 B2984843 7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride CAS No. 2155855-59-5](/img/structure/B2984843.png)
7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride is a chemical compound with the molecular formula C17H28Cl2N2 and a molecular weight of 331.33 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core structure. One common approach is the reaction of appropriate amines with benzyl chloride and isopropyl groups under controlled conditions. The reaction conditions often include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activities, such as binding to specific receptors or enzymes.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the biological or chemical context in which the compound is used. For example, in a medicinal context, it might interact with receptors or enzymes to produce a therapeutic effect.
Comparison with Similar Compounds
7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride can be compared with other similar spirocyclic amines, such as 7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride and 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane These compounds share structural similarities but may differ in their functional groups and biological activities The uniqueness of 7-Benzyl-1-isopropyl-2,7-diazaspiro[3
List of Similar Compounds
7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane
This comprehensive overview provides a detailed understanding of 7-Benzyl-1-isopropyl-2,7-diazaspiro[35]nonane dihydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-benzyl-3-propan-2-yl-2,7-diazaspiro[3.5]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2.2ClH/c1-14(2)16-17(13-18-16)8-10-19(11-9-17)12-15-6-4-3-5-7-15;;/h3-7,14,16,18H,8-13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJMWMKNBQTDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCN(CC2)CC3=CC=CC=C3)CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2984761.png)
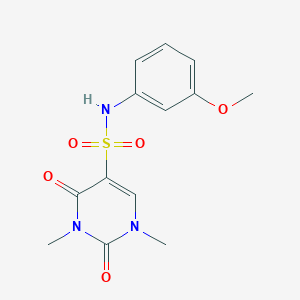
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2984764.png)
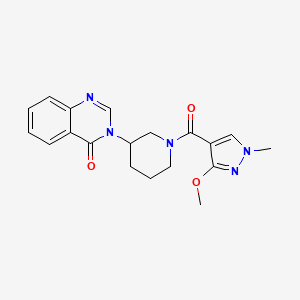
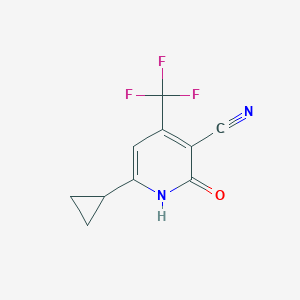
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
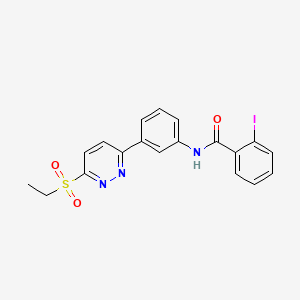
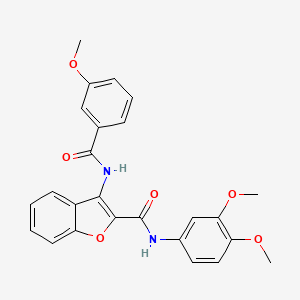

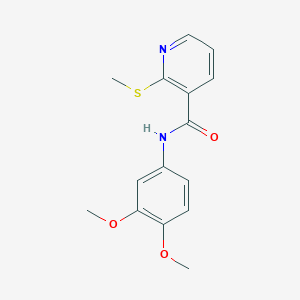
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2984781.png)
![(2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2984782.png)

